17-O-(Acetyl-d3)-6-methylprednisolone
Description
Properties
Molecular Formula |
C₂₄H₂₉D₃O₆ |
|---|---|
Molecular Weight |
419.53 |
Synonyms |
(6S,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Acetate-d3 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Deuterated Methylprednisolone Analogues
Retrosynthetic Analysis for Deuterium (B1214612) Incorporation at the 17-O-Acetyl Moiety
The retrosynthetic analysis for 17-O-(Acetyl-d3)-6-methylprednisolone begins by disconnecting the target molecule at the C17-ester bond. This primary disconnection reveals the immediate precursors: the steroid nucleus, 6-methylprednisolone (B1263380), and a deuterated acetylating agent. The core challenge lies in the selective introduction of the acetyl-d3 group onto the sterically hindered tertiary hydroxyl group at the C17 position, in the presence of other reactive hydroxyl groups.
Precursor Selection and Chemical Transformations for Acetyl-d3 Group Introduction
The synthesis logically starts with the readily available corticosteroid, 6-methylprednisolone. This molecule possesses three hydroxyl groups at positions C11 (secondary), C17 (tertiary), and C21 (primary). The primary hydroxyl group at C21 is the most nucleophilic and sterically accessible, making it the most reactive towards acylation. The tertiary hydroxyl at C17 is the least reactive. Therefore, direct selective acetylation is not feasible and requires a strategy involving protecting groups.
The key reagent for introducing the deuterated moiety is a trideuteroacetylating agent. Acetic anhydride-d6 ((CD₃CO)₂O) is the ideal choice for this transformation. It is commercially available with high isotopic purity (typically >99 atom % D) and functions analogously to its non-deuterated counterpart in esterification reactions. eurisotop.comguidechem.comsigmaaldrich.com The chemical transformation is an esterification of the C17-hydroxyl group of the protected 6-methylprednisolone core.
Regioselective Deuteration Strategies and Stereochemical Control
The term "regioselective deuteration" in this context refers to the site-specific introduction of the acetyl-d3 group onto the C17-hydroxyl. Given the higher reactivity of the C21-hydroxyl, a protecting group strategy is essential to achieve the desired regioselectivity. The primary C21-hydroxyl group must be masked to prevent its acetylation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group due to its ease of introduction onto a primary alcohol and its stability under the conditions required for C17-acetylation. It can also be selectively removed later without cleaving the newly formed ester bond.
Stereochemical control is also paramount. The synthesis must preserve the six stereocenters of the 6-methylprednisolone backbone. This is achieved by employing mild reaction conditions for the protection, acetylation, and deprotection steps, thereby avoiding epimerization or rearrangement of the steroid core. The acetylation of the C17-OH group does not affect the existing stereochemistry.
Multi-Step Chemical Synthesis Pathways for 17-O-(Acetyl-d3)-6-methylprednisolone
A plausible and efficient multi-step pathway for the synthesis of 17-O-(Acetyl-d3)-6-methylprednisolone is outlined below, involving protection of the C21-hydroxyl, deuterated acetylation of the C17-hydroxyl, and subsequent deprotection.
Detailed Reaction Mechanisms and Optimized Reaction Conditions
Step 1: Selective Protection of the C21-Hydroxyl Group
The synthesis commences with the selective protection of the primary hydroxyl group at C21 of 6-methylprednisolone. This is typically achieved by reacting the steroid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The greater reactivity of the primary C21-OH allows for its selective silylation over the secondary C11-OH and tertiary C17-OH.
Mechanism: The imidazole acts as a base to deprotonate the C21-hydroxyl group, increasing its nucleophilicity. The resulting alkoxide attacks the silicon atom of TBDMSCl, displacing the chloride ion to form the TBDMS ether.
Step 2: Deuterated Acetylation of the C17-Hydroxyl Group
With the C21 position blocked, the C17-hydroxyl group can be acetylated. The acetylation of a sterically hindered tertiary alcohol requires forcing conditions or a highly effective catalyst. acs.orgorganic-chemistry.org Modern methods using Lewis acid catalysts such as Bismuth(III) triflate (Bi(OTf)₃) are particularly effective for acylating tertiary alcohols with acid anhydrides under mild conditions. organic-chemistry.org
Mechanism (Bi(OTf)₃ catalysis): The Lewis acidic Bi(OTf)₃ activates the acetic anhydride-d6 by coordinating to one of its carbonyl oxygens, making the carbonyl carbon more electrophilic. The C17-hydroxyl group then attacks this activated carbonyl, leading to a tetrahedral intermediate which subsequently collapses to form the C17-acetate-d3 and releases the catalyst.
Step 3: Deprotection of the C21-Hydroxyl Group
The final step is the selective removal of the TBDMS protecting group to unveil the C21-hydroxyl group. This is commonly achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). The high affinity of silicon for fluoride drives the reaction to completion. Alternatively, mild acidic conditions can be used.
Mechanism (TBAF): The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate. This bond formation is highly favorable and leads to the cleavage of the Si-O bond, liberating the C21-hydroxyl group.
The following table summarizes the proposed synthetic pathway.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Selective C21-OH Protection | 6-methylprednisolone, TBDMSCl, Imidazole, DCM, Room Temp. | 21-O-(tert-Butyldimethylsilyl)-6-methylprednisolone |
| 2 | C17-OH Acetylation-d3 | Acetic anhydride-d6, Bi(OTf)₃ (cat.), Acetonitrile (B52724), Room Temp. | 17-O-(Acetyl-d3)-21-O-(tert-butyldimethylsilyl)-6-methylprednisolone |
| 3 | C21-OH Deprotection | TBAF, THF, Room Temp. | 17-O-(Acetyl-d3)-6-methylprednisolone |
Purification Techniques for High Isotopic Purity and Chemical Yields
Achieving high purity is essential for the use of isotopically labeled compounds in analytical and metabolic studies. A multi-stage purification protocol is typically employed after each synthetic step and for the final product.
Liquid-Liquid Extraction (LLE): Following each reaction, a standard aqueous workup is performed to remove water-soluble reagents and by-products. The product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov
Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials, by-products, and residual reagents. Silica gel is the most common stationary phase for steroid purification. A gradient elution system, for example, using hexane and ethyl acetate, allows for the separation of compounds based on their polarity. britannica.com
Crystallization: As steroids are often crystalline solids, recrystallization is a powerful final purification step. britannica.com This process can significantly enhance chemical purity by removing trace impurities that may co-elute during chromatography.
Isotopic Purity Assessment: The isotopic enrichment and purity of the final compound must be confirmed. This is accomplished using mass spectrometry (MS), often coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS). nih.govmdpi.com The mass spectrum will show a mass increase of 3 Da compared to the non-deuterated analogue, confirming the successful incorporation of the acetyl-d3 group. This analysis also ensures that no isotopic scrambling has occurred.
The combination of these techniques ensures that the final 17-O-(Acetyl-d3)-6-methylprednisolone is obtained with high chemical and isotopic purity, suitable for its intended use as an internal standard or tracer in research.
Industrial and Laboratory Scale-Up Considerations for Deuterated Compound Production
The transition from laboratory-scale synthesis to industrial production of deuterated compounds, such as 17-O-(Acetyl-d3)-6-methylprednisolone, presents a unique set of challenges that require meticulous planning and process optimization. Scaling up involves more than simply increasing the quantities of reactants; it necessitates a comprehensive strategy to maintain isotopic purity, ensure process safety, control costs, and comply with stringent regulatory standards.
Maintaining high isotopic enrichment and positional integrity of the deuterium label is critical throughout the scale-up process. rsc.orgmusechem.com What may be a well-controlled reaction at the milligram scale can behave differently in a multi-kilogram reactor. The risk of H/D scrambling, where deuterium atoms exchange with hydrogen atoms from solvents or reagents, can increase with longer reaction times and higher temperatures often required in industrial settings. acs.org This can lead to a mixture of isotopologues (compounds differing in the number of deuterium atoms) and isotopomers (compounds differing in the position of deuterium atoms), making purification difficult and potentially compromising the final product's quality and therapeutic effect. acs.org
To address these challenges, several strategies are employed during scale-up. These include the use of deuterated solvents, careful selection of reagents to minimize unwanted H/D exchange, and optimization of reaction conditions (temperature, pressure, and catalysts) to ensure selective deuterium incorporation. mdpi.com Continuous-flow reactors are also being adopted as they can offer better control over reaction parameters, improve scalability, and reduce energy consumption. globalgrowthinsights.com
Furthermore, robust analytical methods are essential for quality control at every stage of production. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the precise isotopic enrichment and confirming the structural integrity of the deuterated compound. rsc.orgresearchgate.net Establishing standardized protocols and comprehensive process validation are necessary to ensure consistency between batches and to comply with Good Manufacturing Practice (GMP) standards required for pharmaceutical production. leading-minds-network.com
The following tables summarize the key considerations and strategic approaches for the successful scale-up of deuterated compounds like 17-O-(Acetyl-d3)-6-methylprednisolone.
Table 1: Key Challenges in Scaling Up Deuterated Compound Synthesis
| Challenge | Description | Impact on Production of 17-O-(Acetyl-d3)-6-methylprednisolone |
| Cost of Starting Materials | High cost of deuterium oxide (D₂O) and deuterated reagents (e.g., Acetic acid-d4 or a precursor). businessresearchinsights.comdataintelo.com | Directly increases the final cost of the API, impacting its market competitiveness. |
| Isotopic Purity & Scrambling | Risk of losing deuterium enrichment due to H/D exchange with protic solvents, reagents, or moisture. acs.org | Can lead to lower efficacy and inconsistent product quality. The specific d3-acetyl group is susceptible to exchange under certain conditions. |
| Process Control & Consistency | Maintaining precise control over reaction parameters (temperature, pressure, mixing) in large-volume reactors. leading-minds-network.com | Deviations can lead to side reactions, reduced yield, and batch-to-batch variability. |
| Purification | Separating the desired deuterated compound from non-deuterated or partially deuterated impurities. acs.org | Chromatographic separation can be complex and costly at an industrial scale. |
| Analytical Validation | Ensuring accurate and reliable methods to quantify isotopic enrichment and purity for every batch. rsc.orgresearchgate.net | Essential for regulatory compliance (cGMP) and product release. |
| Regulatory Compliance | Adhering to stringent regulatory guidelines for the manufacturing of APIs, which can be complex for novel deuterated entities. dataintelo.comcongruencemarketinsights.com | Requires extensive documentation, process validation, and quality assurance systems. leading-minds-network.com |
Table 2: Strategic Solutions and Mitigations for Scale-Up
| Strategy | Description | Application to 17-O-(Acetyl-d3)-6-methylprednisolone Synthesis |
| Route Scouting & Optimization | Developing synthetic routes that introduce the deuterium label late in the synthesis using high-efficiency reactions. | Using a highly efficient deuterated acetylating agent on a late-stage 6-methylprednisolone intermediate to maximize deuterium incorporation and minimize steps. |
| Use of Specialized Equipment | Employing equipment designed to handle moisture-sensitive and air-sensitive reactions to prevent H/D exchange. | Performing the acetylation step in reactors under an inert, dry atmosphere. |
| Advanced Process Control | Implementing automated systems and Process Analytical Technology (PAT) for real-time monitoring and control of reactions. globalgrowthinsights.comleading-minds-network.com | Continuous monitoring of temperature and reagent addition during the esterification can prevent side reactions and ensure complete conversion. |
| Specialized Purification Techniques | Developing and optimizing large-scale chromatography or crystallization methods specifically for the deuterated compound. | Designing a crystallization process that selectively isolates the highly deuterated 17-O-(Acetyl-d3)-6-methylprednisolone from any non-deuterated analogue. |
| Robust Analytical Methods | Utilizing quantitative NMR (qNMR) and HRMS to provide precise data on isotopic purity and structure. rsc.orgacs.org | Routine analysis of batches to confirm the deuterium content is >98-99% at the specified acetyl position. |
| Adherence to cGMP Standards | Implementing and following current Good Manufacturing Practices throughout the entire production process. neulandlabs.comcphi-online.com | Ensures the final API is safe, effective, and of high quality, meeting all regulatory requirements for clinical use. |
Advanced Analytical Characterization and Quantification of Isotope Labeled Steroids
Mass Spectrometry (MS) for Isotopic Fidelity and Structural Confirmation
Mass spectrometry is an indispensable tool for the analysis of isotope-labeled compounds. It provides detailed information on molecular weight, isotopic enrichment, and structural features, confirming that the label is present in the correct location and at the desired abundance. rsc.org
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). For 17-O-(Acetyl-d3)-6-methylprednisolone, HRMS serves two primary purposes: confirming the successful incorporation of the acetyl-d3 group and assessing the isotopic purity of the sample. rsc.org
By comparing the measured exact mass to the theoretical calculated mass, the chemical formula can be unequivocally confirmed. Furthermore, HRMS can resolve and quantify the relative abundances of different isotopologues present in the sample (e.g., molecules with zero, one, two, or three deuterium (B1214612) atoms). This allows for the calculation of isotopic enrichment, a critical parameter for quantitative applications. rsc.org A strategy combining liquid chromatography with HRMS (LC-ESI-HR-MS) is often proposed to determine both isotopic enrichment and structural integrity. rsc.org
Interactive Table: Theoretical Exact Masses of 17-O-(Acetyl)-6-methylprednisolone Isotopologues
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In the context of 17-O-(Acetyl-d3)-6-methylprednisolone, MS/MS is crucial for confirming that the deuterium atoms are located specifically on the acetyl group. nih.gov
In a typical LC-MS/MS experiment, the protonated molecule (precursor ion) of the deuterated steroid is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions, which are analyzed in the second mass analyzer. nih.gov The mass of the fragment ions reveals which parts of the molecule retained the deuterium label.
For example, the non-labeled 6-methylprednisolone (B1263380) (precursor ion m/z 375) is known to produce characteristic fragment ions. nih.gov For 17-O-(Acetyl-d3)-6-methylprednisolone, the precursor ion would be at m/z 419.24. A key fragmentation would involve the neutral loss of the acetyl-d3 group as deuterated ketene (B1206846) (CD₂=C=O) or deuterated acetic acid (CH₃COOD is not possible, but loss of the acetyl group is). The loss of the entire deuterated side chain would also be diagnostic. If a fragment ion containing the C17-acetyl group is observed, its mass will be shifted by +3 Da compared to the corresponding fragment from the unlabeled compound, confirming the location of the label. wikipedia.org Conversely, fragments arising from the steroid backbone without the acetyl group will have the same mass as those from the unlabeled analog. This fragmentation pattern provides unambiguous evidence of deuterium localization. acs.org
Interactive Table: Predicted MS/MS Transitions for 17-O-(Acetyl-d3)-6-methylprednisolone
While HRMS provides excellent data on isotopic enrichment, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for achieving the highest possible precision in measuring isotope ratios. unesp.br This technique is particularly valuable for determining the relative abundance of isotopes like ²H/¹H in a sample. nih.gov
In a typical IRMS setup for hydrogen isotope analysis, the sample is first combusted to produce hydrogen gas (H₂). This gas is then introduced into the mass spectrometer, which is specially designed with multiple collectors to simultaneously measure the ion beams of different isotopic masses (e.g., H₂ at m/z 2, HD at m/z 3). rsc.org This parallel detection allows for extremely precise and accurate measurement of the D/H ratio. unesp.br For 17-O-(Acetyl-d3)-6-methylprednisolone, IRMS can provide a highly accurate bulk measurement of the deuterium content in the final product, serving as a definitive quality control check on the isotopic abundance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Positional Isomerism
A combined approach using proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provides a comprehensive picture of the deuterated steroid. nih.gov
¹H-NMR: In the ¹H-NMR spectrum of 17-O-(Acetyl-d3)-6-methylprednisolone, the most telling feature is the disappearance or significant reduction in the intensity of the signal corresponding to the acetyl methyl protons. nih.govwikipedia.org In the unlabeled compound, this would be a sharp singlet integrating to three protons. Its absence in the deuterated analog is direct proof of successful isotope incorporation at that site. The rest of the complex steroid spectrum should remain consistent with the expected structure of 6-methylprednisolone. magritek.com
¹³C-NMR: The ¹³C-NMR spectrum provides further confirmation. The carbon atom of the deuterated methyl group (-CD₃) will exhibit two key changes compared to a standard -CH₃ group. First, its resonance will be split into a multiplet (a 1:3:6:7:6:3:1 septet) due to one-bond coupling with the three spin-1 deuterium nuclei. Second, the chemical shift of this carbon will be slightly upfield (at a lower ppm value) compared to its protonated counterpart, an effect known as an isotopic shift. researchgate.netchemrxiv.org
²H-NMR: Also known as deuteron (B1233211) NMR, this technique directly detects the deuterium nuclei. strath.ac.uk The ²H-NMR spectrum of 17-O-(Acetyl-d3)-6-methylprednisolone will show a single resonance at the chemical shift corresponding to the acetyl methyl position, providing unambiguous evidence of the label's presence and chemical environment. nih.gov While the natural abundance of deuterium is very low (0.016%), the enriched nature of the sample makes this a straightforward measurement. strath.ac.uk
Interactive Table: Summary of Expected NMR Observations for 17-O-(Acetyl-d3)-6-methylprednisolone
For complex molecules like steroids, one-dimensional NMR spectra can suffer from significant signal overlap. Advanced two-dimensional (2D) NMR pulse sequences are used to resolve these ambiguities and definitively prove the molecule's structure.
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. An HSQC spectrum correlates directly bonded nuclei, such as ¹H and ¹³C. An HMBC spectrum, on the other hand, shows correlations between nuclei separated by two or three bonds.
For 17-O-(Acetyl-d3)-6-methylprednisolone, an HMBC experiment would be invaluable. It could show a correlation between the carbonyl carbon of the acetyl group and protons on the steroid's D-ring, confirming that the deuterated acetyl group is attached to the C17 oxygen, as expected. While direct detection of ²H-¹³C correlations is less common, specialized pulse sequences exist. For instance, a cross-polarization based 2D ²H-¹H isotope correlation spectroscopy (CP-iCOSY) experiment can reveal through-space interactions between deuterons and nearby protons, further cementing the structural assignment. Other specialized pulse sequences can be used to suppress large solvent signals or are specifically optimized for detecting signals from deuterated sites, enhancing spectral quality and confidence in the final structure.
Chromatographic Separations Coupled with Mass Spectrometry
The coupling of chromatographic separation techniques with mass spectrometry (MS) provides a powerful platform for the selective and sensitive analysis of steroids like 6-methylprednisolone from complex biological samples. The choice between liquid chromatography (LC) and gas chromatography (GC) is typically dictated by the analyte's volatility and thermal stability.
LC-MS and its high-resolution counterpart, UHPLC-MS, are the most prevalent techniques for the analysis of corticosteroids such as methylprednisolone (B1676475) and its derivatives in biological fluids. nih.govnih.gov These methods offer high sensitivity and specificity, making them ideal for pharmacokinetic studies and the detection of low-level metabolites. nih.govnih.gov
In a typical LC-MS/MS method for methylprednisolone, a reversed-phase C18 or C12 column is used for chromatographic separation. nih.govjmpas.com The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govjmpas.comnih.gov Gradient elution is commonly employed to achieve optimal separation of the analyte from endogenous matrix components.
When 17-O-(Acetyl-d3)-6-methylprednisolone is used as an internal standard, it is expected to co-elute with the non-labeled 6-methylprednisolone due to their nearly identical physicochemical properties. This co-elution is crucial for the internal standard to effectively compensate for any variations during the analytical process, including extraction efficiency and matrix effects.
A rapid, sensitive, and specific LC-ESI-MS/MS method has been developed for the simultaneous detection and quantitation of methylprednisolone acetate (B1210297) (MPA) and methylprednisolone (MP) in rat plasma, utilizing a deuterated internal standard (MP-D2). nih.gov Quantitation was achieved in positive ion multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the analytes and the internal standard. nih.gov For instance, the transition for methylprednisolone was m/z 375→135+161+253, while for the deuterated internal standard (in this case, MP-D2), it was m/z 377→135+161+253. nih.gov It is anticipated that a similar approach would be used for 17-O-(Acetyl-d3)-6-methylprednisolone , with a specific m/z transition that accounts for the mass difference due to the three deuterium atoms on the acetyl group.
Table 1: Illustrative LC-MS/MS Parameters for Methylprednisolone Analysis This table is a hypothetical representation based on typical methods for related compounds, as specific data for 17-O-(Acetyl-d3)-6-methylprednisolone was not available in the search results.
| Parameter | Typical Value |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of analyte and internal standard |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 6-methylprednisolone | 375.2 |
| Product Ions (m/z) for 6-methylprednisolone | e.g., 161.1, 147.1 |
| Precursor Ion (m/z) for 17-O-(Acetyl-d3)-6-methylprednisolone | 419.5 (Calculated based on structure) |
While LC-MS is more common for underivatized steroids, GC-MS can be a powerful tool for structural characterization, especially after derivatization to increase the volatility and thermal stability of the analytes. who.int For steroids like 6-methylprednisolone, derivatization is a necessary step for GC-MS analysis. Common derivatization procedures include trimethylsilylation, which targets hydroxyl groups. who.int
The use of 17-O-(Acetyl-d3)-6-methylprednisolone as an internal standard in a GC-MS method would require that both the analyte and the internal standard undergo the same derivatization reaction with similar efficiency. The resulting derivatized compounds would then be separated on a GC column and detected by the mass spectrometer. The mass difference between the deuterated and non-deuterated derivatives would be used for quantification. The fragmentation patterns of stereoisomers of steroids in GC/EI-MS can be complex and are influenced by the stereochemistry of the molecule. who.int
Method Validation Parameters for Quantitative Research Assays
The validation of a bioanalytical method is essential to ensure that it is suitable for its intended purpose. researchgate.net This involves demonstrating the method's specificity, sensitivity, accuracy, and precision. jmpas.com
The use of a stable isotope-labeled internal standard like 17-O-(Acetyl-d3)-6-methylprednisolone is instrumental in achieving high accuracy and precision in quantitative assays.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the unique mass transitions (precursor and product ions) of the analyte and its internal standard. jmpas.com
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govwho.int For methylprednisolone, LLOQ values in the low ng/mL range have been reported in plasma. nih.govresearchgate.net
Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentrations. For a method to be considered accurate, the mean value should be within 15% of the nominal value (20% at the LLOQ). lgcstandards.com
Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The precision should not exceed 15% (20% at the LLOQ). lgcstandards.com
A validated HPLC method for methylprednisolone acetate demonstrated accuracy with results between 99.6% and 101.1% of the expected concentration and a precision with an RSD of 0.7%. jmpas.com In another LC-MS/MS method for methylprednisolone, intra- and inter-day assay variations were ≤15%, and accuracy values were between 85.8% and 118%. researchgate.net
Table 2: Representative Method Validation Data for Methylprednisolone Assays Data is illustrative and compiled from various sources on methylprednisolone analysis.
| Validation Parameter | Typical Acceptance Criteria | Reported Values for Methylprednisolone Assays |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.999 lgcstandards.com |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 99.1% to 104.8% lgcstandards.com |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 1% lgcstandards.com |
| LLOQ | - | 6 ng/mL in plasma nih.gov |
Matrix effects, particularly ion suppression or enhancement, are a significant challenge in LC-MS analysis of biological samples. These effects occur when co-eluting endogenous components from the matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's source, leading to inaccurate quantification.
The use of a co-eluting, stable isotope-labeled internal standard such as 17-O-(Acetyl-d3)-6-methylprednisolone is the most effective way to compensate for matrix effects. Because the internal standard has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be significantly minimized.
Studies on other corticosteroids like prednisolone (B192156) have shown that even with a deuterated internal standard, significant matrix effects can still occur, especially in complex matrices like urine with high specific gravity. Therefore, a thorough evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Applications of 17 O Acetyl D3 6 Methylprednisolone in Advanced Research Methodologies
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis for Research Purposes
In the field of quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most reliable results. sigmaaldrich.com 17-O-(Acetyl-d3)-6-methylprednisolone, or its de-acetylated, deuterated form, serves this exact purpose in the analysis of 6-methylprednisolone (B1263380) and its related compounds. researchgate.net An internal standard is a compound with physico-chemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing. sigmaaldrich.com
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and variable. nih.gov The presence of endogenous lipids, proteins, and other molecules can interfere with the ionization of the target analyte in the mass spectrometer, an effect known as the matrix effect, which can lead to ion suppression or enhancement. sigmaaldrich.com Because a SIL-IS like 17-O-(Acetyl-d3)-6-methylprednisolone has the same chemical structure and elution time as the non-labeled analyte, it is affected by the matrix in the same way. sigmaaldrich.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a significant improvement in the precision and reproducibility of the measurements. Research on the quantitative analysis of methylprednisolone (B1676475) in rat plasma and liver, while using a different internal standard, demonstrates the level of precision achievable in such complex matrices.
| Matrix | Parameter | Intra-day Variation (%RSD) | Inter-day Variation (%RSD) | Accuracy Range |
|---|---|---|---|---|
| Rat Plasma | Precision & Accuracy | 2.52–13.1% | 7.10–12.7% | 85.8–118% |
| Rat Liver | Precision & Accuracy | 2.75–12.6% | 3.61–15.2% | 91.0–101% |
During the multi-step process of preparing a biological sample for analysis—which can include liquid-liquid extraction, solid-phase extraction, and evaporation—some amount of the analyte is inevitably lost. nih.gov A SIL-IS, being chemically identical to the analyte, experiences the same degree of loss. Therefore, the ratio of analyte to internal standard remains constant, correcting for these procedural inconsistencies. sigmaaldrich.com Similarly, fluctuations in the performance of the mass spectrometer's ion source, which can alter ionization efficiency from one injection to the next, are also compensated for. The use of a SIL-IS is crucial for correcting errors in detection and is the preferred option when conventional pharmacokinetic profiling is not feasible. nih.govnih.gov
Tracer Studies in In Vitro and Ex Vivo Biochemical Systems
Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of a drug or molecule within a biological system. nih.govmetsol.com By introducing a labeled compound like 17-O-(Acetyl-d3)-6-methylprednisolone into an in vitro (e.g., cell culture, liver microsomes) or ex vivo (e.g., perfused organ) system, researchers can follow its transformation into various metabolites using mass spectrometry. nih.gov The deuterium (B1214612) atoms make the compound heavier than its non-labeled counterpart, allowing for its unambiguous detection and differentiation from other molecules in the system.
The metabolism of corticosteroids like 6-methylprednisolone is a complex process involving multiple enzymatic reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. pfizer.com Research has shown that 6-methylprednisolone is primarily metabolized in the liver by the CYP3A4 enzyme, which catalyzes 6β-hydroxylation, a critical Phase I step. pfizer.compfizer.com Further studies using advanced LC-MS/MS techniques have successfully identified numerous metabolites of methylprednisolone in human urine. For instance, one study characterized eight different Phase I metabolites and six Phase II glucuronide-conjugated metabolites. researchgate.net Using a labeled tracer like 17-O-(Acetyl-d3)-6-methylprednisolone would allow researchers to definitively track the formation of these specific metabolites from the parent drug, confirming metabolic pathways.
| Metabolic Phase | Primary Enzyme Family | Example Reaction | Identified Metabolites |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP3A4) | 6β-hydroxylation | 20α-hydroxymethylprednisolone, 20β-hydroxymethylprednisolone, and other hydroxylated forms. pfizer.comnih.gov |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Various glucuronide-conjugated metabolites. researchgate.net |
Understanding the kinetics of the enzymes that metabolize steroids is fundamental to pharmaceutical research. This involves determining key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, and Vmax, the maximum rate of the reaction. libretexts.org These parameters define an enzyme's affinity for a substrate and its catalytic efficiency. By using a labeled substrate like 17-O-(Acetyl-d3)-6-methylprednisolone in in vitro enzyme assays with enzymes like CYP3A4, researchers can precisely measure the rate of its depletion and the formation of its labeled metabolites. pfizer.comresearchgate.net This allows for the calculation of kinetic parameters, providing insight into how efficiently the drug is metabolized. Furthermore, the use of deuterium can create a "kinetic isotope effect," where the heavier isotope can slow down the rate of bond cleavage, a phenomenon that itself can be used to study reaction mechanisms. nih.gov
Differentiation of Endogenous and Exogenous Metabolites in Research Studies
A significant challenge in steroid research is distinguishing between steroids produced naturally by the body (endogenous) and those administered for therapeutic or research purposes (exogenous). nih.gov Since 6-methylprednisolone is a synthetic steroid, it has no direct endogenous counterpart. However, its administration can significantly impact the body's natural hormonal balance, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the production of endogenous corticosteroids like cortisol (hydrocortisone) and cortisone (B1669442). wustl.edunih.gov
Research in horses has demonstrated this effect clearly. Following a single intra-articular administration of methylprednisolone acetate (B1210297), plasma concentrations of endogenous hydrocortisone (B1673445) and cortisone were profoundly suppressed. nih.gov The sensitive LC-MS/MS methods used in these studies could simultaneously quantify the exogenous drug (methylprednisolone) and the endogenous hormones. wustl.edunih.gov The use of a deuterated internal standard for methylprednisolone in such a study would ensure the accurate quantification of the exogenous compound, allowing for a precise correlation between its concentration and its suppressive effect on the endogenous steroid profile. This ability to differentiate and accurately measure both compound types is critical for understanding the pharmacodynamic effects of exogenous corticosteroids. nih.govwustl.edu
| Time After MPA Administration | Endogenous Hydrocortisone (HYD) Plasma Concentration | Endogenous Cortisone (COR) Plasma Concentration |
|---|---|---|
| Baseline (Pre-administration) | 61.1 +/- 18.9 ng/mL | 2.9 +/- 0.28 ng/mL |
| 3 Hours Post-administration | 25.7 +/- 12.1 ng/mL (Significant Decrease) | 2.10 +/- 1.0 ng/mL (Significant Decrease) |
| Up to 240 Hours Post-administration | Secretion of endogenous corticosteroids remained suppressed. |
Research on Metabolic Flux and Turnover Rates of Steroids in Experimental Models
The study of steroid metabolism, including the rates of synthesis, breakdown, and interconversion, is crucial for understanding their physiological and pharmacological effects. Stable isotope-labeled compounds, such as 17-O-(Acetyl-d3)-6-methylprednisolone, serve as powerful tools in these investigations. By introducing a "heavy" version of the steroid, researchers can trace its metabolic fate and quantify the dynamics of various metabolic processes without the safety concerns associated with radioactive isotopes. nih.gov This section will delve into the application of this deuterated compound in advanced research methodologies for studying metabolic flux and turnover rates in experimental models.
The core principle behind using a deuterated compound like 17-O-(Acetyl-d3)-6-methylprednisolone lies in the kinetic isotope effect. The substitution of hydrogen with the heavier isotope deuterium can lead to a slower rate of chemical reactions, including metabolic conversions. nih.gov This alteration in reaction kinetics allows for a more detailed examination of metabolic pathways and the calculation of turnover rates.
In a typical experimental setup, the deuterated steroid is introduced into an in vivo or in vitro model system. Samples are then collected over time and analyzed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology enables the differentiation and quantification of the deuterated compound and its metabolites from their naturally occurring, non-labeled counterparts.
Detailed Research Findings
While specific studies on the metabolic flux and turnover rates of 17-O-(Acetyl-d3)-6-methylprednisolone are not extensively available in the public domain, we can infer the expected outcomes based on research with other deuterated compounds. For instance, studies on other deuterated drugs have shown significant alterations in their pharmacokinetic profiles compared to their non-deuterated analogs.
Below is a representative data table illustrating the kind of findings that could be expected from such a study. This table is based on the principles observed in studies of other deuterated molecules and is for illustrative purposes.
Interactive Data Table: Comparative Pharmacokinetic Parameters of 17-O-Acetyl-6-methylprednisolone and 17-O-(Acetyl-d3)-6-methylprednisolone in a Rat Model
| Parameter | 17-O-Acetyl-6-methylprednisolone (Non-deuterated) | 17-O-(Acetyl-d3)-6-methylprednisolone (Deuterated) | Fold Change |
| Cmax (ng/mL) | 450 | 630 | 1.4 |
| AUC (ng·h/mL) | 2800 | 5600 | 2.0 |
| CL (L/h/kg) | 0.5 | 0.25 | 0.5 |
| t1/2 (h) | 3.5 | 7.0 | 2.0 |
| Metabolite X (ng/mL) | 120 | 60 | 0.5 |
This table presents hypothetical data for illustrative purposes.
The data in this table would suggest that deuteration of the acetyl group leads to a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC). nih.gov Concurrently, the clearance (CL) of the deuterated compound is halved, and its half-life (t1/2) is doubled. This is a classic manifestation of the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the metabolic cleavage of the acetyl group. nih.gov Consequently, the formation of a key metabolite (Metabolite X) is reduced.
Furthermore, the use of 17-O-(Acetyl-d3)-6-methylprednisolone allows for the investigation of metabolic flux. By monitoring the appearance of the d3-acetyl moiety in other molecules, it is possible to trace the pathways through which the acetyl group is processed in the body. For example, it could be incorporated into other acetylated molecules or enter the general metabolic pool. This type of tracer study provides a dynamic view of metabolism that is not achievable with traditional analytical methods. nih.gov
Investigation of Isotope Effects and Mechanistic Studies
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Steroid Metabolism and Reactivity
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction changes when a hydrogen atom (¹H) at a reactive site is replaced by a deuterium atom. wikipedia.org This effect is a cornerstone in the study of reaction mechanisms, particularly in complex biological systems like steroid metabolism. mssm.edu The DKIE is quantified as the ratio of the reaction rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD ratio greater than 1 indicates that the reaction is slower with deuterium, which is the more common observation.
Primary and Secondary Isotope Effects on C-H/C-D Bond Cleavage
The DKIE is broadly classified into two categories: primary and secondary effects, based on the location of the isotopic substitution relative to the bond being broken. libretexts.org
Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org The origin of the primary KIE lies in the difference in zero-point vibrational energy between a C-H bond and a C-D bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated molecule. google.com For C-H bond cleavage reactions, primary deuterium KIEs are typically significant, with kH/kD values often ranging from 5 to 7. csbsju.edu
Secondary Kinetic Isotope Effects (SKIE) occur when the isotopic substitution is at a position remote from the bond being cleaved in the rate-determining step. wikipedia.orggoogle.com These effects are generally smaller than primary KIEs but provide valuable information about changes in the transition state. csbsju.edu For a compound like 17-O-(Acetyl-d3)-6-methylprednisolone, the deuterium atoms are on the acetyl group at the 17-position. Metabolic hydrolysis of the ester linkage (C-O bond) would not directly break the C-D bonds, meaning any observed isotope effect would be secondary. SKIEs arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often related to changes in hybridization at an adjacent carbon atom. libretexts.org
| Isotope Effect Type | Location of Deuterium Substitution | Bond Cleavage | Typical kH/kD Value | Underlying Principle |
|---|---|---|---|---|
| Primary (PKIE) | At the site of bond cleavage | C-D bond is broken in the rate-determining step | ~2 - 8 | Difference in zero-point energy makes the C-H bond easier to break than the C-D bond. google.com |
| Secondary (SKIE) | Adjacent to or remote from the reaction center | C-D bond is not broken | ~0.7 - 1.5 | Changes in vibrational frequencies due to hybridization changes between the ground state and transition state. csbsju.edu |
Influence of Deuteration on Enzyme-Substrate Interactions and Catalysis
Deuterium substitution can significantly influence the interaction between a steroid substrate and the active site of a metabolizing enzyme. Enzymes like those in the P450 family catalyze a vast number of oxidation reactions, many of which involve C-H bond cleavage. nih.gov The study of KIEs in these systems helps to elucidate the complex multi-step catalytic cycle. nih.gov
If a significant KIE is observed for an enzymatic reaction, it implies that the C-H bond abstraction step is at least partially rate-limiting. nih.gov However, in many enzymatic reactions, other steps such as substrate binding, product release, or conformational changes can be slower than the chemical bond-breaking step, which may "mask" the intrinsic KIE. acs.org For instance, in the metabolism of cholesterol by P450 11A1, no kinetic isotope effect was observed upon deuterium substitution, indicating that C-H bond breaking is not the rate-limiting step in that specific transformation. mdpi.com
Strategically placing deuterium at metabolically vulnerable positions (known as "soft spots") is a recognized strategy in drug design to slow down metabolism. This can lead to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life. nih.gov For example, deuteration of the N-methyl group in enzalutamide resulted in a significantly lower rate of metabolic clearance in liver microsomes. nih.gov This concept of "metabolic switching" can also occur, where blocking one metabolic pathway through deuteration enhances metabolism at an alternative site on the molecule. nih.gov
| Enzyme/System | Substrate | Observation | Conclusion | Reference |
|---|---|---|---|---|
| Cytochrome P450 | Morphine (N-methyl group) | Deuteration slowed metabolism and increased potency in rats. | The first report of a KIE in P450-linked drug metabolism. | nih.gov |
| Δ¹-Ketosteroid Dehydrogenase | Deuterium-labeled steroids | Observed KIE values (VH/VD) were relatively low (1.2–2.5). | Explained by diffusion limitation and conformational changes of the enzyme upon substrate binding. | acs.org |
| Rat/Human Liver Microsomes | Enzalutamide (N-CH₃ vs N-CD₃) | Intrinsic clearance (CLint) of the d3-analog was 49.7% (rat) and 72.9% (human) lower. | Deuteration significantly slowed the N-demethylation metabolic pathway. | nih.gov |
| P450 11A1 | Cholesterol (C-20, C-22) | No kinetic isotope effect was observed. | C–H bond breaking is not the rate-limiting step in this reaction. | mdpi.com |
Impact of Isotopic Labeling on Molecular Conformation and Dynamics
Isotopic labeling involves replacing an atom with one of its isotopes, which can be stable or radioactive. wikipedia.org The substitution of hydrogen with deuterium is a subtle structural modification, but it does impact mass-dependent molecular properties. The primary effect is on the vibrational frequencies of bonds. google.com The C-D bond has a lower vibrational frequency and a lower zero-point energy compared to the C-H bond, making it stronger and slightly shorter.
Based on a comprehensive search of available scientific literature, there is no specific research published that directly corresponds to the computational and theoretical studies of the chemical compound 17-O-(Acetyl-d3)-6-methylprednisolone as detailed in the provided outline.
While extensive research exists on the parent compound, 6-methylprednisolone (B1263380), and the general application of computational methods to steroid research, no studies were found that specifically apply these techniques to the deuterated form, 17-O-(Acetyl-d3)-6-methylprednisolone.
Therefore, it is not possible to generate a scientifically accurate and detailed article that focuses solely on the requested topics for this specific compound. To do so would require speculative analysis rather than reporting on existing research findings, which would not meet the required standards of scientific accuracy.
Computational and Theoretical Approaches in Deuterated Steroid Research
In Silico Pharmacokinetic Modeling and Prediction for Research Compounds
Development of Physiologically-Based Pharmacokinetic (PBPK) Models for Deuterated Analogues
The development of physiologically-based pharmacokinetic (PBPK) models for deuterated steroids like 17-O-(Acetyl-d3)-6-methylprednisolone is a sophisticated process that builds upon the established understanding of their non-deuterated parent compounds. PBPK models are mathematical representations of the body's physiological and anatomical structure, used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov These models integrate data on physiological parameters (such as organ volumes and blood flow rates) with compound-specific properties (like tissue partitioning and metabolic rates) to simulate drug concentration profiles in various tissues over time. youtube.com
While specific PBPK models for 17-O-(Acetyl-d3)-6-methylprednisolone are not yet detailed in publicly available literature, their development would be directly informed by the extensive research on 6-methylprednisolone (B1263380) (MPL). A comprehensive PBPK model for MPL and its interconvertible metabolite, 6α-methylprednisone (MPN), has been developed and validated in rats, providing a robust framework. nih.govnih.govresearchgate.net This model is highly complex, accounting for tissue-specific saturable binding and the reversible metabolism between MPL and MPN. nih.govnih.govresearchgate.net
The structure of such a dual PBPK model typically includes multiple compartments representing key organs and tissues. For MPL/MPN, a model has been described consisting of two sets of physiological compartments (one for each compound) that include arterial and venous blood, and 11 tissues: liver, kidney, lung, heart, spleen, intestine, muscle, adipose, bone, skin, and brain. nih.gov This detailed structure allows for a mechanistic understanding of the drug's disposition.
For a deuterated analogue like 17-O-(Acetyl-d3)-6-methylprednisolone, the fundamental physiological parameters of the model (e.g., tissue volumes, blood flows) would remain the same as for MPL. However, the compound-specific parameters would require re-evaluation. The key point of divergence would be the metabolic parameters. Deuteration of the acetyl group is expected to alter the rate of metabolic processes due to the kinetic isotope effect, potentially leading to reduced clearance compared to the non-deuterated parent compound. nih.gov The binding affinity and tissue partitioning might also be subtly affected, necessitating experimental re-determination.
A study on MPL in rats provided detailed parameters that would serve as a baseline for a deuterated analogue's PBPK model. nih.gov For instance, the irreversible elimination clearance of MPL was found to be 789 ml/h, occurring in the liver, while the clearance for the back-conversion from MPN to MPL was 1342 ml/h, occurring in the liver and kidney. nih.gov The model also captured non-linear tissue partitioning, with the highest binding capacity (Bmax) for MPL observed in the liver. nih.gov
Table 1: Key Pharmacokinetic Parameters for a Methylprednisolone (B1676475) (MPL) PBPK Model in Rats
| Parameter | Value | Description | Source |
|---|---|---|---|
| MPL Irreversible Elimination Clearance (CLMPLe) | 789.5 ml/h | Primarily hepatic metabolism. This would be a key parameter expected to change with deuteration. | nih.gov |
| MPL to MPN Conversion Clearance (CLMPL→MPN) | 429 ml/h | Metabolic conversion of the active drug to its inactive metabolite, occurring in kidney, lung, and intestine. | nih.gov |
| MPN to MPL Back-Conversion Clearance (CLMPN→MPL) | 1342 ml/h | Metabolic conversion of the inactive metabolite back to the active drug, occurring in liver and kidney. | nih.gov |
| MPN Irreversible Elimination Clearance (CLMPNe) | 2758.2 ml/h | Elimination of the inactive metabolite from the liver, lung, and kidney. | nih.gov |
| MPL Binding Equilibrium Dissociation Constant (KD) | 1.69 ng/ml | Represents the binding affinity of MPL to its targets (e.g., glucocorticoid receptors) in most tissues. | nih.gov |
| MPL Liver Binding Capacity (Bmax) | 322.9 ng/ml | Represents the maximum saturable binding capacity in the liver, the tissue with the highest capacity. | nih.gov |
Predictive Modeling of Metabolic Clearance in Research Species
Predictive modeling of metabolic clearance is a critical component of preclinical drug development, enabling the projection of a drug's pharmacokinetic behavior in humans from data obtained in research species. For 17-O-(Acetyl-d3)-6-methylprednisolone, such models would focus on how deuteration at the 17-O-acetyl position influences its metabolic fate compared to the parent compound, 6-methylprednisolone.
The metabolism of 6-methylprednisolone is complex and involves multiple pathways. In humans, metabolism occurs primarily in the liver via the CYP3A4 enzyme. drugbank.com It also undergoes reversible conversion to methylprednisone, a process mediated by 11-beta-hydroxysteroid dehydrogenases. derangedphysiology.com The strategic placement of deuterium (B1214612) in the acetyl group of 17-O-(Acetyl-d3)-6-methylprednisolone is intended to slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond at this position. This is known as the kinetic isotope effect, which can lead to a reduced rate of metabolism and consequently, lower metabolic clearance. nih.govsemanticscholar.org
To build a predictive model, in vitro and in vivo studies in various research species (e.g., rats, rabbits, dogs, non-human primates) are essential. In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes from different species can provide initial estimates of metabolic rates and identify the primary enzymes involved. researchgate.net These studies would directly compare the metabolic stability of 17-O-(Acetyl-d3)-6-methylprednisolone with that of 6-methylprednisolone.
In vivo studies in research species provide the definitive data on systemic metabolic clearance. These studies often employ advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously measure the concentrations of the parent drug and its metabolites in plasma and other biological matrices. nih.gov For deuterated compounds, this methodology is particularly powerful as it can distinguish between the deuterated drug and its non-deuterated counterpart, allowing for precise characterization of its pharmacokinetic profile.
Data from these preclinical species can then be used in various scaling approaches to predict human clearance. These methods range from simple allometric scaling (which relates clearance to body weight across species) to more complex methods that incorporate species-specific differences in enzyme kinetics and protein binding.
A study on the reversible metabolism of methylprednisolone and methylprednisone in rabbits highlighted that conventional analytical methods can underestimate metabolic clearance by as much as 30%. nih.gov This underscores the need for robust models that can account for such metabolic interconversions.
Table 2: Illustrative Data for Predictive Modeling of Metabolic Clearance in Research Species
| Species | In Vitro Metabolic Stability (t1/2, min) in Liver Microsomes | In Vivo Systemic Clearance (ml/min/kg) | Primary Metabolites Identified |
|---|---|---|---|
| Rat | Data to be determined | Data to be determined | Expected to be similar to 6-methylprednisolone metabolites |
| Dog | Data to be determined | Data to be determined | Expected to be similar to 6-methylprednisolone metabolites |
| Monkey (Cynomolgus) | Data to be determined | Data to be determined | Expected to be similar to 6-methylprednisolone metabolites |
| Human | Data to be determined (for prediction) | Predicted value | Expected to be similar to 6-methylprednisolone metabolites |
This table is illustrative of the type of data collected to build a predictive model for metabolic clearance. The actual values would be determined through experimental studies.
By collecting and integrating these data, a predictive model for the metabolic clearance of 17-O-(Acetyl-d3)-6-methylprednisolone can be constructed. This model would be instrumental in forecasting its pharmacokinetic behavior in humans, including its half-life and potential for altered drug exposure compared to non-deuterated 6-methylprednisolone. researchgate.net
Future Research Directions and Methodological Innovations
Integration of Deuterated Steroids with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The integration of deuterated steroids, such as 17-O-(Acetyl-d3)-6-methylprednisolone, with advanced omics technologies like metabolomics and lipidomics, presents a powerful strategy for gaining systems-level insights into steroid biochemistry and pathophysiology. The use of stable isotope-labeled compounds is instrumental in metabolic studies, allowing for the tracing of metabolic pathways and the quantification of endogenous molecules. isotope.com Mass spectrometry-based techniques are central to these approaches, offering high sensitivity and specificity for the analysis of complex biological samples. nih.govmdpi.com
In metabolomics, deuterated steroids serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling accurate quantification of steroid hormones and their metabolites in various biological matrices. nih.govnih.gov This is critical for identifying biomarkers and understanding the metabolic perturbations associated with diseases. mdpi.comnih.gov The "omics" approach, including genomics, transcriptomics, metabolomics, and proteomics, has been instrumental in elucidating the complex mechanisms of glucocorticoid action and the variability in patient responses. mdpi.comnih.gov
Lipidomics, the large-scale study of lipids, also benefits significantly from the use of deuterated internal standards. nih.gov By integrating lipidomic and metabolomic data, researchers can construct comprehensive metabolic networks and identify key lipid species and pathways that are modulated by glucocorticoids. nih.govmanipal.edu This integrated approach can reveal novel interactions between steroid hormones and lipid metabolism, providing a more holistic understanding of their physiological and pathological roles. nih.gov
Table 1: Applications of Deuterated Steroids in Omics Technologies
| Omics Technology | Application of Deuterated Steroids | Key Advantages |
|---|---|---|
| Metabolomics | Internal standards for accurate quantification of metabolites. nih.govnih.gov | High precision and accuracy in measurements. |
| Tracers to follow metabolic pathways. isotope.com | Elucidation of complex biochemical transformations. | |
| Lipidomics | Internal standards for lipid quantification. nih.gov | Accurate measurement of a wide range of lipid species. |
Development of Novel Deuterated Methylprednisolone (B1676475) Derivatives for Targeted Research Probes
The synthesis of novel deuterated methylprednisolone derivatives is a promising avenue for developing targeted research probes. Deuterium (B1214612) labeling can be strategically employed to alter the physicochemical properties of a molecule, which can be advantageous in research settings. nih.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to increase the metabolic stability of a compound, making it a more robust tool for in vitro and in vivo studies. nih.gov
The development of these derivatives allows for more precise investigations into the mechanisms of action of glucocorticoids. For instance, selectively deuterated analogs can be used to probe the active sites of metabolizing enzymes or to study the binding interactions with the glucocorticoid receptor. mdpi.com The synthesis of such compounds often involves multi-step chemical reactions, starting from readily available steroid precursors. researchgate.net The introduction of deuterium can be achieved through various chemical methods, including reductive deuteration. nih.gov
These targeted probes can be utilized in a variety of research applications, from basic biochemical assays to advanced imaging techniques. The enhanced stability and unique mass spectrometric signature of deuterated compounds make them invaluable tools for modern biomedical research. researchgate.net
Advancements in Micro- and Nanofluidic Platforms for Deuterated Tracer Analysis
Recent advancements in micro- and nanofluidic technologies offer exciting new possibilities for the analysis of deuterated tracers like 17-O-(Acetyl-d3)-6-methylprednisolone. These platforms allow for the manipulation of minute volumes of fluids, enabling high-throughput and sensitive analyses with reduced reagent consumption. nih.gov The integration of mass spectrometry with microfluidic systems has the potential to create highly specific and efficient analytical assays. nih.gov
Microfluidic devices can be designed to perform a variety of functions, including sample preparation, separation, and detection, all on a single chip. escholarship.org This "lab-on-a-chip" approach is particularly well-suited for the analysis of complex biological samples, where the concentration of the analyte of interest may be very low. The use of isotopic tracers in conjunction with microfluidics can enhance the study of various processes. rsc.org
Nanofluidic platforms, which operate at an even smaller scale, open up possibilities for single-molecule analysis. nih.govrsc.org These devices can be used to study the interactions of individual molecules with their targets, providing unprecedented levels of detail. nih.gov The development of eco-friendly and biodegradable materials for these platforms is also an active area of research. nih.gov The continued innovation in this field is expected to lead to more powerful and accessible tools for the analysis of deuterated compounds. researchgate.netresearcher.life
Table 2: Advantages of Micro- and Nanofluidic Platforms for Deuterated Tracer Analysis
| Platform | Key Advantages | Potential Applications |
|---|---|---|
| Microfluidics | High-throughput analysis, reduced sample and reagent consumption. nih.gov | Rapid screening of drug candidates, metabolic profiling. researchgate.net |
| Integration of multiple analytical steps on a single chip. escholarship.org | Point-of-care diagnostics, environmental monitoring. | |
| Nanofluidics | Single-molecule detection and analysis. nih.govrsc.org | Fundamental studies of molecular interactions. |
Expansion of In Vitro and Ex Vivo Model Systems for Comprehensive Mechanistic Studies
To gain a deeper understanding of the biological effects of 17-O-(Acetyl-d3)-6-methylprednisolone, it is essential to expand the use of in vitro and ex vivo model systems. These models provide a controlled environment for investigating the molecular and cellular mechanisms of action of glucocorticoids, bridging the gap between basic research and clinical applications.
In vitro models, such as cell cultures, are invaluable for studying specific cellular processes without the complexities of a whole organism. nih.gov For example, human adrenocortical cell lines can be used to study steroidogenesis and its disruption by various compounds. nih.gov The metabolism of steroids can also be investigated using subcellular fractions, such as liver microsomes. mdpi.com Such studies have been conducted to understand the metabolism of various substances. nih.gov
Ex vivo models, which utilize tissues or organs from an organism, offer a more physiologically relevant system for studying drug effects. For instance, the interaction of glucocorticoids with their receptors can be studied in thymus tissue from adrenalectomized rats. nih.gov Whole blood stimulation assays can be used to assess glucocorticoid sensitivity by measuring the expression of glucocorticoid receptor up- and down-regulated genes. nih.gov These models allow for the investigation of complex biological responses in a more integrated system. biorxiv.org
By combining data from both in vitro and ex vivo studies, researchers can build a more comprehensive picture of the pharmacological and toxicological profiles of deuterated steroids. mdpi.com This knowledge is crucial for the development of safer and more effective therapeutic agents.
Q & A
Q. How can researchers confirm the structural integrity and isotopic labeling of 17-O-(Acetyl-d3)-6-methylprednisolone?
To verify the structure and deuterium labeling, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) and high-resolution mass spectrometry (HRMS) are critical. For isotopic analysis, compare spectral data with non-deuterated analogs to identify shifts in signals corresponding to the acetyl-d3 group. For example, in NMR, deuterium labeling reduces proton signals at the labeled positions, while HRMS confirms molecular weight differences (e.g., +3 Da for three deuterium atoms) .
Q. What experimental protocols are recommended for synthesizing 17-O-(Acetyl-d3)-6-methylprednisolone?
Synthesis typically involves selective acetylation of 6-methylprednisolone using deuterated acetic anhydride (Ac₂O-d6). Key steps include:
- Protection of reactive groups : Use temporary protecting groups (e.g., silyl ethers) to prevent unwanted side reactions.
- Deuterated acetylation : React the hydroxyl group at the 17-O position with Ac₂O-d6 under anhydrous conditions.
- Purification : Employ column chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization to isolate the product. Validate purity via HPLC and melting point analysis .
Q. How should researchers design in vitro metabolic studies to assess the stability of the acetyl-d3 group?
Use liver microsomes or recombinant cytochrome P450 enzymes to simulate metabolic pathways. Monitor deuterium retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control variables:
- Incubation time (0–120 min) and temperature (37°C).
- Co-factors (NADPH for phase I metabolism).
- Compare degradation rates with non-deuterated analogs to quantify isotopic effects .
Advanced Research Questions
Q. What strategies address conflicting data on the enzymatic selectivity of 17-O-(Acetyl-d3)-6-methylprednisolone in esterase-mediated hydrolysis?
Conflicting results may arise from enzyme source variability (e.g., human vs. rodent esterases). To resolve this:
- Enzyme profiling : Test hydrolysis rates using purified esterases (e.g., carboxylesterase 1 vs. 2).
- Inhibitor studies : Use SH-group inhibitors (e.g., p-chloromercuribenzoate) to assess active-site dependencies.
- Molecular docking : Model interactions between the acetyl-d3 group and esterase binding pockets to predict selectivity .
Q. How can researchers optimize experimental designs to evaluate the pharmacokinetic (PK) effects of deuterium labeling in preclinical models?
Apply a crossover study design in animal models (e.g., rats):
- Dosing : Administer equimolar doses of deuterated and non-deuterated compounds.
- Sampling : Collect plasma/tissue samples at fixed intervals (e.g., 0.5, 1, 2, 4, 8, 24 h).
- Data analysis : Use non-compartmental PK models to calculate AUC, , and clearance. Statistically compare deuterium-induced changes (e.g., paired t-tests) .
Q. What analytical methods are suitable for resolving discrepancies in bioanalytical assays measuring 17-O-(Acetyl-d3)-6-methylprednisolone and its metabolites?
Discrepancies often stem from matrix effects or metabolite cross-reactivity. Mitigation strategies:
- Chromatographic separation : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns and fragment ions.
- Stable isotope internal standards : Spike deuterated analogs of metabolites to normalize recovery rates .
Methodological Considerations
Q. How should researchers structure comparative studies between 17-O-(Acetyl-d3)-6-methylprednisolone and its non-deuterated counterpart?
Follow the PICO framework:
- Population : In vitro cell lines (e.g., HepG2) or in vivo models (e.g., Sprague-Dawley rats).
- Intervention : Deuterated vs. non-deuterated compound at equivalent doses.
- Comparison : Pharmacodynamic (e.g., glucocorticoid receptor binding affinity) and PK endpoints.
- Outcome : Quantify differences in metabolic stability, potency, and toxicity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving 17-O-(Acetyl-d3)-6-methylprednisolone?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., deuterated vs. non-deuterated), apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to contextualize biological significance .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
